

# FIIN-2 Covalent Binding Mechanism

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**Compound Focus: FIIN-2**

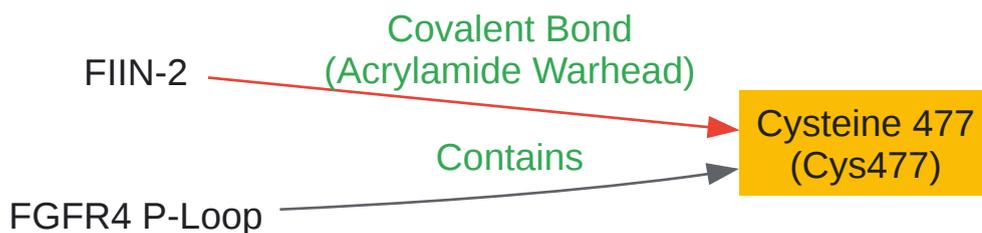
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The core mechanism of **FIIN-2** involves forming an irreversible covalent bond with a specific cysteine residue in the FGFR kinase domain. The table below details the target cysteine across different FGFR members and the structural consequence of this binding.

FGFR Member	Target Cysteine Residue	Structural Consequence
FGFR1-4	Analogous to Cys477 in FGFR4 (P-loop) [1] [2]	"DFG-out" conformation [3]; avoids steric clash with gatekeeper mutations [1].
FGFR4	<b>Cys477</b> (P-loop) [1] [4] [5]	Covalent bond with acrylamide warhead; confirmed by FGFR4/FIIN-2 co-crystal structure (PDB ID: 4QQC) [3] [2].

The diagram below illustrates the binding mode of **FIIN-2** to FGFR4.



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**FIIN-2** covalent binding to Cys477 on FGFR4 P-loop.

## Target Engagement and Selectivity Profile

While designed for FGFRs, comprehensive profiling reveals **FIIN-2**'s interactions with other kinases. The table below summarizes its key targets and the nature of its engagement.

Kinase Target	Type of Engagement	Reported Potency (IC <sub>50</sub> or EC <sub>50</sub> )	Notes / Experimental Context
FGFR1-4 (WT)	On-target, Covalent [1]	EC <sub>50</sub> : 1-93 nM (cell proliferation) [3]	Primary intended targets.
FGFR Gatekeeper Mutants	On-target, Covalent [3]	EC <sub>50</sub> : ~58 nM (FGFR2 V564M) [3]	Overcomes common resistance mutation.
SRC	Off-target, Covalent [1] [2]	IC <sub>50</sub> : 330 nM (kinase assay) [2]	Binds to analogous P-loop cysteine (Cys277).
YES	Off-target, Covalent [1] [2]	IC <sub>50</sub> : 365 nM (kinase assay) [2]	Binds to analogous P-loop cysteine.
EGFR	Off-target, Covalent [1] [3]	Not quantified in results	Engagement confirmed via chemoproteomics [1].
AMPKα1	Off-target, Covalent [1]	Not quantified in results	Novel target identified via multi-omics; binds to Cys185 [1].

## Experimental Protocols for Validation

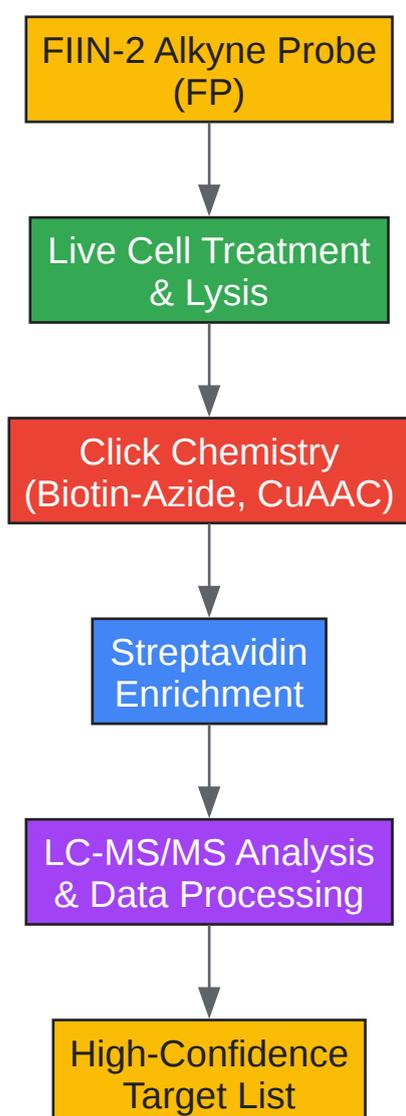
To conclusively demonstrate **FIIN-2**'s covalent binding and cellular effects, researchers employ a suite of techniques.

## Chemoproteomic Profiling for Target Identification

This methodology comprehensively identifies direct protein targets in a cellular context [1] [6].

- **Probe Design & Synthesis:** A functional chemical probe (**FP**) is synthesized by appending a terminal alkyne tag to the **FIIN-2** structure. This tag does not significantly alter its biological activity [1] [6].
- **Cell Treatment & Lysis:** Live HCC cells (e.g., Hep3B) are treated with the FP probe, DMSO (vehicle control), or pre-treated with **FIIN-2** followed by FP (competitive group). Cells are then lysed [1].
- **Click Chemistry Reaction:** The lysate is reacted with biotin-azide via copper-catalyzed azide-alkyne cycloaddition (CuAAC), attaching a biotin tag to proteins bound by the probe [1].
- **Streptavidin Enrichment & LC-MS/MS:** Biotinylated proteins are purified using streptavidin beads, digested with trypsin, and analyzed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Proteins significantly enriched in the FP group compared to controls are identified as high-confidence targets [1].

The experimental workflow for chemoproteomic profiling is as follows.



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Activity-based protein profiling workflow for **FIIN-2**.

## X-ray Crystallography for Structural Insights

- **Protein Crystallization:** The kinase domain of FGFR4 is expressed, purified, and co-crystallized with **FIIN-2** [3] [2].
- **Data Collection & Structure Determination:** X-ray diffraction data are collected. The resulting electron density map unambiguously reveals **FIIN-2** bound in the ATP-pocket, with its acrylamide warhead forming a covalent bond with the sulfur atom of Cys477, confirming the "DFG-out" binding mode [3].

## Functional Cellular Assays

- **Cell Viability/Proliferation Assays:** Cells dependent on FGFR signaling are treated with increasing **FIIN-2** concentrations. Viability is measured after 72-96 hours using assays like ATP-quantification (CellTiter-Glo) to generate EC<sub>50</sub> values [3].
- **Immunoblotting (Western Blotting):** Treated cells are lysed, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against phospho-FGFR, phospho-MAPK, and phospho-AKT to confirm pathway inhibition [1].

## Broader Implications in Drug Discovery

**FIIN-2** is a foundational compound in covalent kinase inhibitor development.

- **Overcoming Resistance:** Its design specifically addresses the clinical challenge of **gatekeeper mutations** (e.g., FGFR1 V561M, FGFR4 V550L), a common resistance mechanism to first-generation inhibitors [3].
- **Inspiring Next-Generation Inhibitors:** The unique covalent binding mode of **FIIN-2** has inspired highly selective FGFR4 inhibitors and innovative **dual-warhead inhibitors** like **CXF-009**, which targets both Cys477 and Cys552 on FGFR4 to potentially overcome single-cysteine mutations [4] [5].

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## References

1. Integrative Multi-Omics Approaches Reveal Selectivity ... [pmc.ncbi.nlm.nih.gov]
2. Structural insights into the potency and selectivity of ... [nature.com]
3. Development of covalent inhibitors that can overcome ... [pmc.ncbi.nlm.nih.gov]
4. Design, synthesis, and biological evaluation of selective ... [sciencedirect.com]
5. Structure-based design of a dual-warhead covalent ... [nature.com]
6. Design, synthesis and biological evaluation of the activity- ... [sciencedirect.com]

To cite this document: Smolecule. [FIIN-2 Covalent Binding Mechanism]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548001#fiin-2-covalent-binding-cys477>]

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